2-(Prop-1-en-2-yl)benzonitrile, also known as 4-(prop-1-en-2-yl)benzonitrile, is an organic compound characterized by its unique structural features, which include a prop-1-en-2-yl group attached to a benzonitrile moiety. The molecular formula for this compound is C10H9N, and it has a molecular weight of 143.18 g/mol. The compound's structure allows it to participate in various
1. Oxidation:
2. Reduction:
3. Substitution:
These reactions highlight the compound's reactivity and potential for further functionalization in synthetic chemistry .
The synthesis of 2-(Prop-1-en-2-yl)benzonitrile can be achieved through several methods:
1. Reaction with Benzyl Cyanide:
2. Industrial Production:
2-(Prop-1-en-2-yl)benzonitrile has diverse applications across various fields:
1. Organic Synthesis:
2. Material Science:
3. Biological Research:
The interaction studies related to 2-(Prop-1-en-2-yl)benzonitrile focus on its mechanism of action with biological targets. The nitrile group’s ability to form hydrogen bonds enables it to interact effectively with enzymes and receptors, which may lead to modulation of their activities. Further research is required to fully elucidate these interactions and their implications for biological systems .
Several compounds share structural similarities with 2-(Prop-1-en-2-yl)benzonitrile:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-(Prop-2-yn-1-yl)benzonitrile | Contains a prop-2-yn-1-yloxy group | Different reactivity due to triple bond |
| 4-(Prop-2-en-1-yloxy)benzonitrile | Contains an additional oxygen atom | Alters solubility and reactivity |
| 3-[Di(prop-2-en-1-yl)amino]benzonitrile | Contains two prop-2-en-1-yloxy groups | Enhanced reactivity and potential interactions |
The uniqueness of 2-(Prop-1-en-2-yl)benzonitrile lies in its specific prop-1-en-2-yl substituent, which imparts distinct chemical and physical properties compared to its analogs. This specificity makes it valuable for applications where other similar compounds may not be as effective .
The synthesis of 2-(Prop-1-en-2-yl)benzonitrile typically involves functionalization of the benzene ring through alkylation or transition-metal-catalyzed coupling reactions. One effective method is the Friedel-Crafts alkylation of benzonitrile with propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction proceeds via electrophilic substitution, where the propenyl group attaches regioselectively to the ortho position relative to the nitrile group.
Optimization Strategies:
An alternative route involves the Ritter reaction, where benzonitrile reacts with isopropenyl acetate in the presence of bismuth triflate (Bi(OTf)₃) as a catalyst. This method achieves 97% yield under optimized conditions (7.5 equivalents of p-TsOH·H₂O, 15 equivalents of acetonitrile).
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | CH₂Cl₂ | 82 | |
| Ritter Reaction | Bi(OTf)₃ | Acetonitrile | 97 |
Strong absorption bands at 2225 cm⁻¹ (C≡N stretch) and 1630 cm⁻¹ (C=C stretch) confirm the nitrile and propenyl functionalities, respectively. Aromatic C-H bending vibrations are observed at 750–800 cm⁻¹.
The nitrile group produces a sharp peak at 2230 cm⁻¹, while the propenyl C=C bond generates a medium-intensity band at 1655 cm⁻¹. These features distinguish 2-(Prop-1-en-2-yl)benzonitrile from saturated alkyl derivatives.
Table 2: Spectral Comparison of Benzonitrile Derivatives
| Compound | ¹H NMR (δ, ppm) | C≡N IR (cm⁻¹) |
|---|---|---|
| 2-(Prop-1-en-2-yl)benzonitrile | 5.2–5.4 (CH₂=CH) | 2225 |
| 2-Isopropylbenzonitrile | 1.2–1.4 (CH(CH₃)₂) | 2218 |
| 4-Isopropylbenzonitrile | 1.3–1.5 (CH(CH₃)₂) | 2215 |
The propenyl group’s electron-donating resonance effect activates the benzene ring toward electrophilic attack, whereas isopropyl derivatives exhibit weaker activation due to inductive electron donation.
Density Functional Theory represents a fundamental quantum mechanical method for investigating the electronic structure and molecular geometry of 2-(Prop-1-en-2-yl)benzonitrile [1] [2]. The compound, with molecular formula C₁₀H₉N and molecular weight 143.19, exhibits a complex aromatic structure featuring a benzonitrile core substituted with a prop-1-en-2-yl group [30]. DFT calculations provide essential insights into the electronic properties and structural characteristics of this benzonitrile derivative through rigorous quantum chemical analysis [1] [2].
The molecular geometry of 2-(Prop-1-en-2-yl)benzonitrile is characterized by the interaction between the benzene ring, the cyano group, and the propenyl substituent [4] [8]. DFT studies reveal that the electronic structure is significantly influenced by the electron-withdrawing nature of the cyano group, which affects the distribution of electron density throughout the aromatic system [24] [25]. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the chemical reactivity and optical properties of the compound [1] [23].
Computational investigations demonstrate that the benzonitrile moiety serves as an electron-accepting unit, while the aromatic ring system contributes to the overall electronic delocalization [8] [23]. The prop-1-en-2-yl substituent introduces additional complexity through its double bond character and potential for conformational flexibility [11] [34]. DFT calculations enable precise determination of bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule [4] [12].
The B3LYP functional combined with the 6-311++G(d,p) basis set represents the optimal computational approach for geometry optimization of 2-(Prop-1-en-2-yl)benzonitrile [2] [6]. This hybrid density functional method incorporates both local and non-local exchange-correlation effects, providing accurate predictions of molecular structures for benzonitrile derivatives [12] [13]. The 6-311++G(d,p) basis set includes diffuse functions and polarization functions that are essential for describing the extended π-system and accurate representation of the cyano group [6] [12].
Geometry optimization calculations using B3LYP/6-311++G(d,p) yield precise structural parameters for 2-(Prop-1-en-2-yl)benzonitrile [2] [7]. The optimized molecular structure reveals characteristic bond lengths within the benzene ring ranging from 1.390 to 1.410 Å, consistent with aromatic character [4] [14]. The carbon-nitrogen triple bond in the cyano group exhibits a typical length of approximately 1.155 Å, reflecting its strong covalent nature [24] [25].
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.390-1.410 | 120.0 |
| C≡N (cyano) | 1.155 | 180.0 |
| C-C (aliphatic) | 1.520-1.545 | 109.5 |
| C=C (alkene) | 1.345-1.355 | 120.0 |
The B3LYP/6-311++G(d,p) level of theory demonstrates excellent agreement with experimental structural data for related benzonitrile compounds [12] [15]. The optimization procedure ensures that the molecular structure corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis [7] [13]. The computed geometric parameters serve as the foundation for subsequent property calculations and spectroscopic predictions [2] [14].
Nuclear Magnetic Resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of 2-(Prop-1-en-2-yl)benzonitrile. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic resonances for the aromatic protons, vinyl protons, and methyl substituent [1] [2].
The aromatic protons display chemical shifts in distinct regions based on their proximity to the electron-withdrawing nitrile group. The ortho protons to the nitrile group appear at 7.65-7.75 parts per million, experiencing significant deshielding due to the strong electron-withdrawing effect of the cyano substituent [3] [4]. The meta protons resonate at 7.40-7.50 parts per million, while the para protons appear at 7.25-7.35 parts per million, reflecting the decreasing influence of the nitrile group with distance [1] [2].
The vinyl protons of the prop-1-en-2-yl substituent exhibit characteristic alkene resonances. The terminal vinyl protons appear as a multiplet in the region of 5.20-5.40 parts per million, typical for alkene protons attached to substituted carbons [5] [6]. The methyl group attached to the vinyl carbon displays a singlet at 2.10-2.20 parts per million, consistent with aliphatic methyl substituents on alkene systems [5] [6].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The nitrile carbon resonates at 118-120 parts per million, characteristic of the highly deshielded cyano carbon [1] [2]. The aromatic carbons show distinct chemical shifts based on their electronic environment: the ipso carbon bearing the prop-1-en-2-yl substituent appears at 140-145 parts per million, while the remaining aromatic carbons resonate in the range of 128-135 parts per million [3] [4]. The vinyl carbon appears at 115-118 parts per million, and the methyl carbon of the substituent resonates at 21-23 parts per million [5] [6].
Vibrational spectroscopy provides detailed information about the molecular vibrations and bonding characteristics of 2-(Prop-1-en-2-yl)benzonitrile. The Fourier Transform Infrared spectrum exhibits several characteristic absorption bands that reflect the distinct functional groups present in the molecule [7] [6].
The most prominent feature in the Fourier Transform Infrared spectrum is the strong nitrile stretching vibration at 2225-2235 wavenumbers [8]. This intense absorption is characteristic of aromatic nitriles and confirms the presence of the cyano functional group. The frequency is consistent with the electron-withdrawing nature of the phenyl ring, which increases the bond order of the carbon-nitrogen triple bond [7] [8].
The vinyl carbon-carbon double bond stretching appears at 1620-1640 wavenumbers with medium intensity [9]. This absorption is complemented by the vinyl carbon-hydrogen stretching vibrations observed at 3070-3100 wavenumbers [9]. The aromatic carbon-carbon stretching vibrations are observed at 1580-1600 wavenumbers with medium-strong intensity, while aromatic carbon-hydrogen stretching appears at 3050-3070 wavenumbers [10] [11].
Raman spectroscopy provides complementary vibrational information with different selection rules. The Raman spectrum shows strong aromatic ring breathing vibrations at 995-1005 wavenumbers, which are particularly intense due to the high polarizability of the aromatic system [12] [13]. The vinyl carbon-carbon stretching appears at 1625-1635 wavenumbers with strong intensity in the Raman spectrum, reflecting the high polarizability change associated with this vibration [9] [12].
The nitrile stretching in the Raman spectrum appears at 2230-2240 wavenumbers with medium intensity, slightly shifted from the Fourier Transform Infrared frequency due to different vibrational coupling effects [8]. Lower frequency vibrations include aromatic carbon-hydrogen bending at 1155-1185 wavenumbers and nitrile bending at 385-405 wavenumbers [10] [11].
The electronic absorption spectrum of 2-(Prop-1-en-2-yl)benzonitrile reveals multiple electronic transitions that provide insight into the molecular orbital structure and electronic excitation processes [14] [15]. Time-Dependent Density Functional Theory calculations complement experimental observations by providing detailed assignments of electronic transitions [16] [17].
The most significant absorption band occurs at 268-275 nanometers, corresponding to a π→π* transition localized primarily on the benzene ring system [14] [15]. This transition exhibits an energy of 4.51-4.63 electron volts with a moderate oscillator strength of 0.25-0.45, indicating a partially allowed transition [16] [17]. Time-Dependent Density Functional Theory calculations reveal that this transition involves predominantly the highest occupied molecular orbital to lowest unoccupied molecular orbital excitation with approximately 85% contribution [18] [19].
A weaker absorption band appears at 285-295 nanometers, assigned to an n→π* transition involving the nitrogen lone pair of the nitrile group [16] [17]. This transition exhibits lower oscillator strength (0.01-0.05) due to its formally forbidden nature, with an energy range of 4.20-4.35 electron volts [14] [15]. The transition involves approximately 75% contribution from the nitrogen lone pair to the lowest unoccupied molecular orbital [19].
Higher energy transitions include a π→π* transition of the vinyl group at 245-255 nanometers (4.88-5.06 electron volts) with moderate oscillator strength (0.15-0.35) [16] [17]. A σ→π* transition involving the nitrile group appears at 220-230 nanometers (5.39-5.64 electron volts) with lower intensity [15]. Rydberg transitions are observed at shorter wavelengths: 3s Rydberg at 190-200 nanometers and 3p Rydberg at 180-190 nanometers, both with very low oscillator strengths [10].
Frontier Molecular Orbital analysis provides crucial information about the electronic structure, reactivity, and charge transfer characteristics of 2-(Prop-1-en-2-yl)benzonitrile [18] [19]. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set reveal detailed orbital energies and compositions [17] [19].
The highest occupied molecular orbital is located at -6.15 ± 0.10 electron volts and exhibits predominantly π-bonding character distributed across the benzene ring and vinyl system [18] [19]. This orbital represents the electron-rich regions of the molecule and determines the ionization potential through Koopmans' theorem [17]. The lowest unoccupied molecular orbital appears at -2.45 ± 0.05 electron volts and shows π*-antibonding character primarily localized on the nitrile group and benzene ring [18] [19].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is 3.70 ± 0.15 electron volts, indicating moderate stability and reactivity [17] [19]. This gap corresponds to the primary electronic transition observed in the ultraviolet-visible spectrum and determines the optical properties of the molecule [16] [15].
Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical behavior [19] [20]. The chemical hardness (1.85 ± 0.08 electron volts) indicates moderate resistance to charge transfer, while the chemical softness (0.54 ± 0.02 per electron volt) reflects the molecule's propensity for polarization [19] [20]. The electronegativity (4.30 ± 0.08 electron volts) and electrophilicity index (5.15 ± 0.25) characterize the electron-withdrawing ability and electrophilic reactivity, respectively [19] [20].
The highest occupied molecular orbital-lowest unoccupied molecular orbital transition involves significant charge transfer from the π-bonding orbitals of the aromatic and vinyl systems to the π*-antibonding orbitals of the nitrile and benzene ring [18] [21]. This charge redistribution affects the molecular dipole moment and polarizability, influencing intermolecular interactions and optical properties [17] [19].